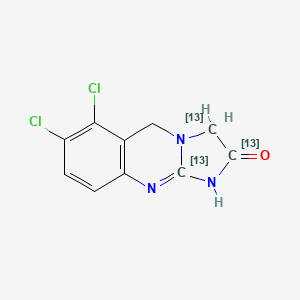

阿那格雷利-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

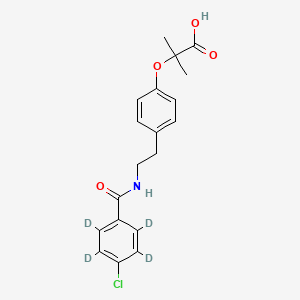

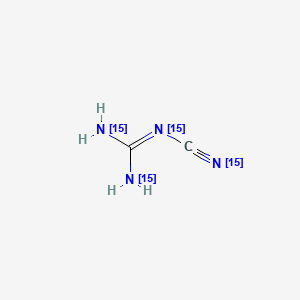

Anagrelide-13C3 is a labeled type III phosphodiesterase inhibitor . It has a molecular weight of 259.07 and a molecular formula of C7(13C)3H7Cl2N3O . It is known to produce potent thrombocytopenic effects via inhibition of megakaryocyte maturation and inhibits platelet aggregation .

Synthesis Analysis

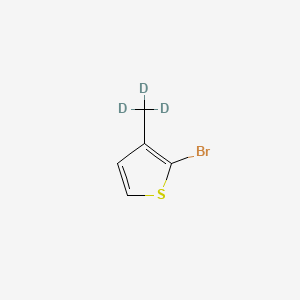

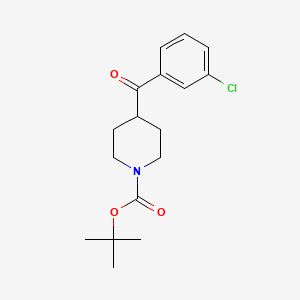

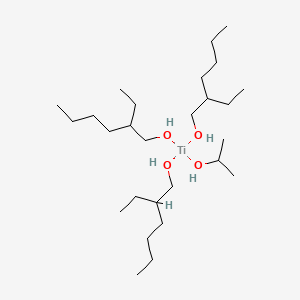

The synthesis of Anagrelide-13C3 involves a hydroformylation approach to the synthesis of [13C3]propionaldehyde, using gas surrogates . This provides a straightforward method to prepare bioactive molecules with three 13C labels .

Molecular Structure Analysis

Anagrelide-13C3 forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket . The resulting small molecule-modified interface binds to the short helix (E552-I558) of SLFN12 through hydrophobic interactions, thus “gluing” the two proteins together .

Chemical Reactions Analysis

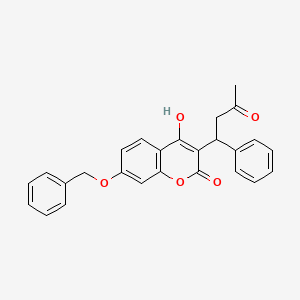

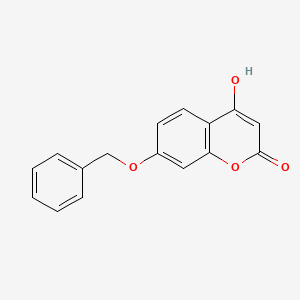

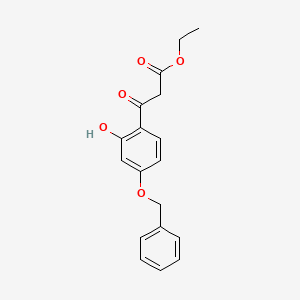

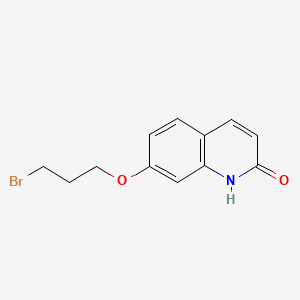

Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Physical And Chemical Properties Analysis

Anagrelide-13C3 is an inhibitor of phosphodiesterase 3 (PDE3; IC50 = 36 nM for the human platelet enzyme) . It inhibits thrombopoietin-induced megakaryocytopoiesis of isolated human CD34+ progenitor cells .

科学研究应用

阿那格雷利对人具有选择性血小板减少作用,主要影响巨核细胞发育的后期有丝分裂阶段。它通过减少巨核细胞大小和倍性以及破坏完全巨核细胞成熟来减少血小板生成 (Mazur et al., 1992).

阿那格雷利在原发性血小板增多症 (ET) 的年轻患者中长期使用表明,它能有效控制血小板计数,并且随着时间的推移,最初报告的副作用减少 (Storen & Tefferi, 2001).

临床研究发现,阿那格雷利可有效治疗骨髓增殖性疾病中的血小板增多症,但它会引起心悸、头痛、恶心和疲劳等副作用。然而,耐受阿那格雷利的患者会发现它是一种有价值的治疗选择 (Birgegard et al., 2004).

阿那格雷利抑制 GATA-1 和 FOG-1 的表达,而不干扰血小板生成素受体信号转导,这表明其在抑制巨核细胞生成中的作用机制是 PDEIII 独立的,并且是分化背景特异性的 (Ahluwalia et al., 2010).

使用源自人类诱导多能干细胞的永生化巨核细胞祖细胞系进行的研究表明,阿那格雷利抑制增殖和血小板生成,突出了其对巨核细胞生成和血小板形成相关基因的特异性抑制 (Takaishi et al., 2018).

阿那格雷利在原发性血小板增多症中的作用机制可能涉及它对巨核细胞成熟的干扰,因为它已显示出在此病症中发挥有效的减少血小板活性 (Tefferi et al., 1997).

安全和危害

Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood) . It works to decrease the production of platelets in the body . However, adverse events occurred in some patients, and tended to be slightly more severe in patients with cardiac failure .

未来方向

属性

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-PTCNTQLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anagrelide-13C3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)